molecular formula C14H20N4O3 B14482879 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one CAS No. 66031-13-8

7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one

Cat. No.: B14482879
CAS No.: 66031-13-8
M. Wt: 292.33 g/mol
InChI Key: HIMTWXWLQTZJTE-UHFFFAOYSA-N
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Description

7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[431]decan-10-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction proceeds through the formation of a quaternary ammonium chloride salt, which is then further reacted to yield the desired compound . The reaction conditions often include the use of tetrahydrofuran as a solvent and may require specific temperature and pH controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route mentioned above, with additional steps to ensure consistency and quality. This can include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while nucleophilic substitution can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, or other derivatives . The triazine ring plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable in specific synthetic applications where traditional triazine compounds may not be suitable.

Properties

CAS No.

66031-13-8

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

7-(4,6-dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one

InChI

InChI=1S/C14H20N4O3/c1-20-13-15-12(16-14(17-13)21-2)18-8-7-9-5-3-4-6-10(18)11(9)19/h9-10H,3-8H2,1-2H3

InChI Key

HIMTWXWLQTZJTE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC3CCCCC2C3=O)OC

Origin of Product

United States

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